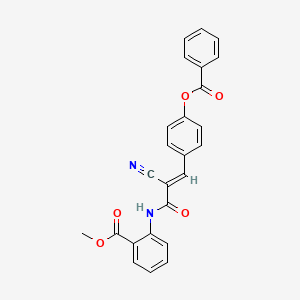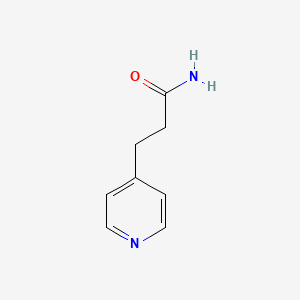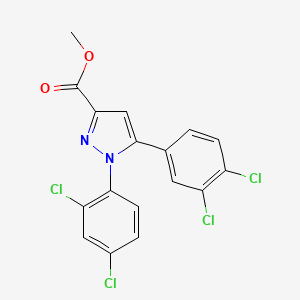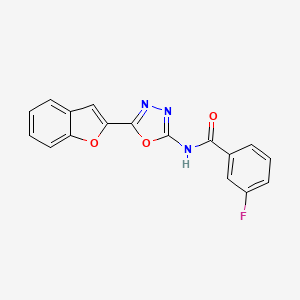
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide” is a complex organic compound that contains a benzofuran moiety. Benzofuran is a heterocyclic compound that is ubiquitous in nature and has been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran and its derivatives are suitable structures for a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years. Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. For instance, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Another reaction involves the hydroalkoxylation of ortho-alkynylphenols to afford benzo[b]furans .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Studies have shown that derivatives of benzofuran-oxadiazole, like the one , exhibit significant antimicrobial activity. For instance, Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Rajpara, & Joshi, 2013).
Fluorescent Labeling
Benzofuran-oxadiazole compounds, including variants of the mentioned compound, have been used as fluorogenic and fluorescent labeling reagents. Uchiyama et al. (2001) reviewed various benzofurazan-based reagents, highlighting their application in detecting and quantifying proteins, drugs, and biologically active molecules (Uchiyama et al., 2001).
Anticancer Activity
Some derivatives of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide have shown potential as anticancer agents. Dash et al. (2011) synthesized novel oxadiazole derivatives and evaluated their effects on tumor growth, demonstrating significant anticancer activity (Dash et al., 2011).
Tyrosinase Inhibition
Benzofuran-oxadiazole hybrids have also been synthesized for their potential as tyrosinase inhibitors. Irfan et al. (2022) created benzofuran-oxadiazole molecules incorporating S-alkylated amide linkage, showing significant inhibition of bacterial tyrosinase, suggesting their potential use in treating skin disorders and malignant melanoma (Irfan et al., 2022).
Neurodegenerative Disease Treatment
Compounds related to this compound have been explored for their potential in treating neurodegenerative diseases. Dawbaa et al. (2022) designed benzofuran hybrids as inhibitors of monoamine oxidase-B, targeting Parkinson's disease. Their study demonstrated the efficacy of these compounds in inhibiting monoamine oxidase, suggesting their potential as treatment options for Parkinson's disease (Dawbaa et al., 2022).
Direcciones Futuras
Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .
Mecanismo De Acción
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been found to have diverse pharmacological activities . For example, they can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae .
Propiedades
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3/c18-12-6-3-5-11(8-12)15(22)19-17-21-20-16(24-17)14-9-10-4-1-2-7-13(10)23-14/h1-9H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYXVPDISAQYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2968338.png)
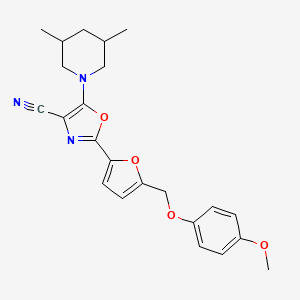
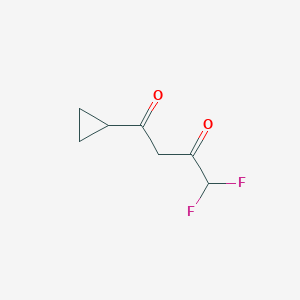
![3-[3-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2968344.png)
![Methyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2968347.png)
![1-(4-methoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2968348.png)
![N-(3,4-dimethoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2968349.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2968352.png)

![N-(2-chlorophenyl)-2-[[5-oxo-4-(2,4,6-trimethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2968355.png)
